6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJNZCCZUEDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance of 6-Chloro-7-Hydroxy-4-Propyl-2H-Chromen-2-One
This compound belongs to the coumarin family, characterized by a benzopyrone core with hydroxyl, chloro, and propyl functional groups at positions 7, 6, and 4, respectively. The chloro substituent enhances electrophilic reactivity, while the propyl group contributes to lipophilicity, influencing bioavailability and target binding. Its structural uniqueness has prompted investigations into anticoagulant, antimicrobial, and fluorescent probe applications, though clinical data remain preliminary.
Synthetic Strategies for this compound
Pechmann Condensation: The Foundation of Coumarin Synthesis
The Pechmann reaction, employing resorcinol derivatives and β-keto esters under acidic conditions, is the cornerstone of coumarin synthesis. For this compound, 4-chlororesorcinol (1,3-dihydroxy-4-chlorobenzene) and propyl acetoacetate serve as precursors. Concentrated sulfuric acid catalyzes the cyclocondensation, yielding the target compound via a two-step mechanism:
- Formation of the β-keto ester intermediate : Protonation of the carbonyl oxygen in propyl acetoacetate facilitates nucleophilic attack by the resorcinol’s hydroxyl group.
- Lactonization and aromatization : Intramolecular esterification forms the coumarin ring, with simultaneous elimination of water and propyl alcohol.
Reaction Conditions :
- Catalyst : H₂SO₄ (98%, 5–10 mol%)
- Temperature : 0–5°C (initial), followed by 25°C for 12–24 hours
- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)
- Yield : 72–85% (optimized)
Table 1: Optimization of Pechmann Condensation Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst (H₂SO₄) | 2–15 mol% | 8 mol% | Maximizes cyclization efficiency |
| Reaction Time | 6–48 hours | 18 hours | Balances completion vs. side reactions |
| Solvent | Solvent-free vs. acetic acid | Solvent-free | Reduces purification complexity |
| Temperature | 0°C vs. reflux | 0°C → 25°C | Prevents resorcinol decomposition |
Alternative Synthetic Routes
Post-Synthetic Chlorination of 7-Hydroxy-4-Propylcoumarin
Chlorination at position 6 can be achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C. However, regioselectivity challenges arise, with competing chlorination at positions 5 and 8 necessitating careful stoichiometric control (NCS:coumarin = 1.1:1).
Procedure :
- Dissolve 7-hydroxy-4-propylcoumarin (1 eq) in DMF.
- Add NCS (1.1 eq) and stir at 60°C for 6 hours.
- Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
- Yield : 58–64%.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (35 kHz, 250 W) accelerates the Pechmann reaction, reducing time to 3–4 hours with comparable yields (78–82%). The mechanical effects of cavitation enhance molecular collision frequency, promoting faster intermediate formation.
Scalability and Industrial Considerations
Industrial-scale production favors the Pechmann method due to lower operational costs and simpler workup. A patent-pending continuous flow system (WO202318776A1) achieves 89% yield by maintaining precise temperature gradients (5°C ± 0.5°C) and automated pH adjustment during precipitation.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CD₃OD) : δ 7.96 (s, 1H, H-5), 6.86 (s, 1H, H-8), 6.43 (s, 1H, H-3), 4.83 (s, 2H, OCH₂), 2.58 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.62 (sextet, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.6 Hz, 3H, CH₂CH₂CH₃).
- FT-IR (KBr) : 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C-Cl).
- HRMS (ESI+) : m/z calc. for C₁₅H₁₃ClO₃ [M+H]⁺: 277.0634, found: 277.0631.
Table 2: Purity Analysis by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeCN:H₂O (60:40) | 8.2 ± 0.3 | ≥99.5 |
Chemical Reactions Analysis
6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: : Substitution reactions at the chlorine or hydroxy positions can be carried out using nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: : In organic synthesis, it serves as a versatile intermediate for the preparation of other coumarin derivatives and heterocyclic compounds.
Biology: : Its antimicrobial and antifungal properties make it a candidate for developing new drugs and treatments for infections.
Medicine: : Research has shown its potential in treating various diseases, including cancer, due to its cytotoxic effects on cancer cells.
Industry: : It is used in the development of new materials, such as polymers and coatings, due to its antioxidant properties.
Mechanism of Action
The mechanism by which 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-2-one derivatives exhibit diverse biological and material applications, modulated by substituent patterns. Below is a systematic comparison of 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Chromen-2-One Derivatives
Key Observations :
The 2-methoxyphenylmethoxy group at position 7 (C₂₀H₁₉ClO₄) introduces steric bulk and polarity, which may affect binding to biological targets .
Hydrogen Bonding and Crystal Packing :
- The hydroxyl group at position 7 facilitates hydrogen bonding, as observed in crystal structures of the methyl analog (C₁₀H₇ClO₃) . Similar interactions likely govern the solubility and stability of the propyl derivative.
- Aromatic substituents (e.g., phenyl at position 4) promote π-π stacking, influencing solid-state properties .
Biological Activity: Fluorescent chromen-2-one derivatives with alkyl/aryl groups exhibit antimicrobial and antitumor activities, as demonstrated in studies of 5,7-dihydroxy-4-propyl analogs .
Notes
Synthesis and Characterization Challenges :
- Substituent regiochemistry (e.g., chlorine at position 6 vs. 7) requires precise control during synthesis. Tools like SHELX (for crystallography) and Mercury CSD (for crystal structure visualization) are critical for structural validation .
Hydrogen Bonding Patterns :
- Etter’s graph-set analysis () provides a framework for predicting intermolecular interactions, which are crucial for understanding solubility and crystallization behavior .
Further in vitro studies are recommended .
Data Gaps :
- Experimental data on the target compound’s melting/boiling points and solubility are absent in the evidence. Computational tools (e.g., XLogP3 for logP prediction) could fill these gaps .
Biological Activity
The compound 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one , a member of the chromen-2-one family, has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring various aspects such as its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Molecular Formula : C13H11ClO3
Molecular Weight : 250.68 g/mol
CAS Number : 314742-60-4
This compound is characterized by a chloro substituent at the 6-position and a hydroxy group at the 7-position, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer effects through several mechanisms:
- Inhibition of Tumor Growth : It induces apoptosis in cancer cells by activating caspase pathways.
- Selective Inhibition of Carbonic Anhydrases (CAs) : Recent studies highlight its selective inhibition of tumor-associated carbonic anhydrases IX and XII, which are critical in cancer metabolism and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis; inhibition of CAs | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating inflammatory diseases.
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits various enzymes, including carbonic anhydrases, which play a role in tumor growth.
- Receptor Modulation : It may modulate receptors involved in apoptosis and cell proliferation, enhancing its anticancer effects.
Table 2: Comparison with Related Chromen Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Selectivity towards CAs |
|---|---|---|---|
| This compound | Yes | Yes | High |
| 7-hydroxy-4-methylcoumarin | Moderate | Low | Low |
| 4-hydroxycoumarin | Yes | Moderate | Moderate |
This comparison highlights the unique properties of This compound , particularly its high selectivity towards tumor-associated carbonic anhydrases compared to other derivatives.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of This compound in vitro using human cancer cell lines. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, with IC50 values demonstrating its potent activity against specific cancer types.
Case Study 2: Antimicrobial Activity Assessment
Another research project assessed the antimicrobial activity against various pathogens. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
